molecular formula C11H16N2O6 B12396129 1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B12396129
M. Wt: 272.25 g/mol
InChI Key: CDIMXSCNZIUNDB-XCPSKCKOSA-N
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Description

1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound belonging to the class of pyrimidine nucleosides This compound is characterized by its unique structure, which includes a pyrimidine base attached to a ribosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves the following steps:

    Formation of the Pyrimidine Base: The pyrimidine base is synthesized through a series of reactions involving the condensation of urea with malonic acid derivatives.

    Attachment of the Ribosyl Moiety: The ribosyl moiety is attached to the pyrimidine base through glycosylation reactions. This step often requires the use of protecting groups to ensure selective reactions.

    Deprotection and Purification: The final compound is obtained by removing the protecting groups and purifying the product through crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions, halides, and amines are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a therapeutic agent.

    Industry: The compound is used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with nucleic acids. The compound can be incorporated into DNA or RNA, leading to the disruption of nucleic acid synthesis and function. This disruption can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and ribonucleotide reductases.

Comparison with Similar Compounds

    Uridine: A naturally occurring nucleoside with a similar structure but lacking the hydroxyethyl group.

    Cytidine: Another pyrimidine nucleoside with a similar structure but containing an amino group instead of a methyl group.

    Thymidine: A nucleoside with a similar structure but containing a thymine base instead of a methylpyrimidine base.

Uniqueness: 1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific structural features, such as the hydroxyethyl group and the methylpyrimidine base

Properties

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O6/c1-4-3-13(11(18)12-9(4)17)10-7(16)6(15)8(19-10)5(2)14/h3,5-8,10,14-16H,1-2H3,(H,12,17,18)/t5-,6?,7+,8-,10-/m1/s1

InChI Key

CDIMXSCNZIUNDB-XCPSKCKOSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)[C@@H](C)O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C)O)O)O

Origin of Product

United States

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